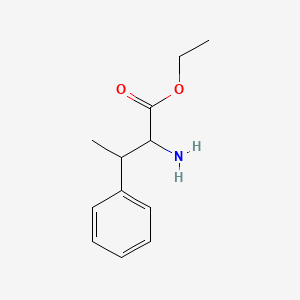

Ethyl 2-amino-3-phenylbutanoate

Description

Properties

IUPAC Name |

ethyl 2-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJCCMPPURKHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-amino-3-phenylbutanoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to understand amino acid metabolism and protein interactions.

Medicine: It has potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

Ethyl 2-amino-3-phenylbutanoate is similar to other amino acid derivatives such as Ethyl 2-amino-4-phenylbutanoate and Ethyl 2-amino-3-phenylpropanoate. its unique structure, particularly the presence of the phenyl group at the 3-position, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Ethyl 2-Amino-3-Oxobutanoate Hydrochloride (CAS 20207-16-3)

- Molecular Formula: C₆H₁₁NO₃·HCl

- Key Features : Replaces the phenyl group with a ketone (oxo) at the third carbon. The hydrochloride salt enhances solubility in polar solvents.

- Applications : Used as a precursor in β-lactam antibiotic synthesis due to its reactive oxo group, which participates in cyclization reactions .

- Comparison : Unlike the phenyl-substituted compound, the oxo group increases electrophilicity, favoring nucleophilic attacks. However, the lack of a phenyl group reduces lipophilicity, limiting its use in hydrophobic drug design .

Ethyl 2-Acetyl-3-Methylbutanoate (CAS 1522-46-9)

- Molecular Formula : C₉H₁₆O₃

- Key Features : Contains an acetyl group at the second carbon and a methyl group at the third carbon.

- Applications : A key intermediate in synthesizing ketone-based pharmaceuticals, such as anti-inflammatory agents .

- Comparison: The acetyl group enhances stability via resonance, but the absence of an amino group limits its utility in peptide coupling or chiral resolution compared to the main compound .

Ethyl (2R,3R)-3-Chloro-2-Hydroxy-4-Phenylbutanoate

- Molecular Formula : C₁₂H₁₅ClO₃

- Key Features: Substitutes the amino group with chloro and hydroxy groups.

- Applications : Reactivity dominated by the chloro group, making it a candidate for nucleophilic substitution reactions in agrochemicals .

- Comparison: The hydroxy and chloro groups introduce polarity and reactivity distinct from the amino group in the main compound. Stereochemistry remains critical for both compounds, but applications diverge due to substituent effects .

Ethyl 2-Cyano-2-Phenylbutanoate (CAS 34080-08-5)

- Molecular Formula: C₁₃H₁₅NO₂

- Key Features: Cyano group at the second carbon.

- Applications : Utilized in nitrile-mediated cyclizations for heterocycle synthesis (e.g., pyridines) .

- Comparison: The electron-withdrawing cyano group stabilizes adjacent negative charges, enabling deprotonation and subsequent alkylation—unlike the amino group, which acts as a nucleophile .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Biological Activity

Ethyl 2-amino-3-phenylbutanoate, also known as ethyl (2R,3S)-2-amino-3-phenylbutanoate, is a compound of significant interest due to its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of an ethyl ester functional group and a phenyl group at the beta position. Its molecular formula is with a molecular weight of 205.27 g/mol. The stereochemistry of the compound is crucial, as it influences its biological interactions and activities.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound's stereochemistry plays a pivotal role in determining its binding affinity and overall activity. Key mechanisms include:

- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can influence receptor activity, potentially affecting cellular signaling processes.

- Amino Acid Metabolism : It is studied for its role in amino acid metabolism and protein interactions, which are critical for numerous physiological functions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : The compound has shown potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

- Antihypertensive Potential : It serves as an intermediate in the synthesis of antihypertensive drugs, indicating its relevance in cardiovascular health .

- Therapeutic Applications : The compound has potential therapeutic applications, particularly in drug development targeting specific biological pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry highlighted its synthesis and evaluation as a potential antihypertensive agent. The findings demonstrated that modifications to the compound could enhance its efficacy against hypertension .

- Another research effort focused on the neuroprotective properties of related compounds, suggesting that this compound may share similar protective effects against neuronal damage.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-phenylbutanoate | Similar amino acid structure; different position of phenyl group | Antihypertensive effects |

| Ethyl 2-amino-3-phenylpropanoate | Variation in side chain length | Potential neuroprotective effects |

Preparation Methods

Reaction Optimization

-

Solvent System : MTBE with up to 25% thinner (e.g., hexane) enhances reagent solubility while minimizing side reactions.

-

Temperature : Grignard formation occurs optimally at 30–60°C, avoiding premature decomposition.

-

Yield : The patent reports >80% yield for the Grignard-addition step, though subsequent amination reduces overall efficiency.

Reductive Amination

The ketone intermediate (ethyl 2-oxo-3-phenylbutanoate) undergoes reductive amination using ammonium acetate and sodium cyanoborohydride. This one-pot reaction achieves 65–75% yield under mild acidic conditions (pH 4–6).

Enzymatic Resolution of Racemic Mixtures

Enzymatic kinetic resolution offers high enantiomeric excess (ee) for chiral amines. As demonstrated in PubMed 12043941, alcalase (a protease from Bacillus licheniformis) selectively hydrolyzes the L-enantiomer of N-acetyl-homophenylalanine ethyl ester, leaving the D-enantiomer intact. Adapting this to this compound involves:

Reaction Steps

-

Racemic Synthesis : this compound is synthesized as a racemate via esterification of 2-amino-3-phenylbutanoic acid with ethanol under HCl catalysis.

-

Enzymatic Hydrolysis : Alcalase hydrolyzes the L-enantiomer to the free acid, which is separated via extraction.

-

Recovery : The remaining D-ester is isolated with 98% ee, as validated by chiral HPLC.

Industrial Scalability

-

Continuous Flow Systems : Automated reactors maintain optimal pH (7.5–8.0) and temperature (40°C), improving throughput.

-

Catalyst Reuse : Immobilized alcalase retains >90% activity after 10 cycles, reducing costs.

Asymmetric Catalytic Synthesis

Asymmetric organocatalysis enables direct enantioselective synthesis. CN102503846B employs L-proline to catalyze the aldol reaction between acetophenone and ethyl glyoxylate, forming a β-ketoester intermediate. Subsequent reductive amination introduces the amino group with stereochemical control.

Reaction Mechanism

Conditions and Yield

-

Solvent : Ethanol at 25–30°C balances reactivity and catalyst stability.

-

Yield : 50–58% overall yield for the two-step sequence, with 98% ee achievable after recrystallization.

Hydrolysis and Esterification of Amino Acids

This two-step approach starts with 2-amino-3-phenylbutanoic acid, which is esterified using ethanol under acidic conditions.

Esterification Protocol

-

Catalyst : Concentrated HCl or H₂SO₄ (1–2 equiv.).

-

Reflux Conditions : 12–24 hours at 78°C (ethanol’s boiling point).

-

Yield : 85–90% after neutralization and extraction.

Limitations

-

Chirality Loss : Racemization occurs during esterification unless low temperatures (<50°C) are maintained.

-

Purification Challenges : Excess ethanol and acid require careful distillation and neutralization.

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Grignard + Amination | 65–75 | 50–70 | Moderate | High |

| Enzymatic Resolution | 40–50 | 98 | High | Moderate |

| Asymmetric Catalysis | 50–58 | 98 | Low | Low |

| Direct Esterification | 85–90 | Racemic | High | Very High |

Key Insights :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-3-phenylbutanoate, and how can reaction yields be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous esters like Ethyl 2-phenylacetoacetate are synthesized using ethyl acetoacetate and phenyl halides under basic conditions (e.g., sodium ethoxide) . To optimize yields:

- Use anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.

- Monitor reaction progress via TLC or in-situ FTIR to identify intermediate stages.

- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm) and stereochemistry. DEPT-135 distinguishes CH, CH₂, and CH₃ groups .

- IR Spectroscopy : Confirm the presence of amino (N-H stretch ~3300 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups. Compare with reference spectra of similar compounds, such as ethyl lactate .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, aiding in structural confirmation .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in different solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model solvent effects. For example:

- Solvent Polarity : Use the COSMO-RS model to predict solvation energies in polar (e.g., ethanol) vs. non-polar (e.g., hexane) solvents. Ethyl lactate’s solvation behavior in similar studies shows hydrogen bonding significantly impacts reactivity .

- Transition State Analysis : Identify steric hindrance or electronic effects in substitution reactions using Gaussian or ORCA software .

Q. What strategies resolve contradictions in NMR data for this compound derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping peaks) require:

- Variable Temperature NMR : Suppress dynamic effects (e.g., rotational barriers) by cooling samples to -40°C .

- 2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in diastereomers or regioisomers .

- Statistical Validation : Apply principal component analysis (PCA) to compare experimental data with simulated spectra from databases like NIST .

Q. How does the steric and electronic environment influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- Steric Effects : Bulky substituents on the phenyl ring (e.g., ortho-substituted derivatives) reduce nucleophilic attack at the β-carbon. Use X-ray crystallography or molecular docking to quantify steric parameters .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance electrophilicity at the carbonyl carbon, accelerating nucleophilic substitution. Hammett plots correlate substituent effects with reaction rates .

- Kinetic Studies : Conduct pseudo-first-order experiments under varying pH and temperature to isolate electronic vs. steric contributions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze competing reaction pathways during this compound synthesis?

- Methodological Answer :

- Parallel Reactor Screening : Use high-throughput microreactors to test multiple conditions (e.g., catalysts, solvents) simultaneously .

- In-Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., enolate vs. imine species) in real time .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at the amino group to trace mechanistic pathways via NMR or MS .

Q. What statistical methods are appropriate for reconciling contradictory chromatographic data in purity assessments?

- Methodological Answer :

- Multivariate Analysis : Use ANOVA to compare HPLC retention times across batches, identifying outliers due to impurities .

- Calibration Curves : Validate purity assays with certified reference materials (CRMs) from authoritative sources like NIST .

- Limit Tests : Apply Grubbs’ test to detect significant deviations in impurity levels beyond ±3σ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.